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REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
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Name
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|
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Quantity
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19.2 g
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Type
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reactant
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|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
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|
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Quantity
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50 mL
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Type
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reactant
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|
Smiles
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S(=O)(Cl)Cl
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|
Conditions are dynamic
|
1
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|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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|
Details
|
The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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|
Details
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the residue dissolved in methylene chloride
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Type
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CUSTOM
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|
Details
|
Solvent was removed in vacuo
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Name
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|
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Type
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product
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|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.09 mol | |
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 90% |
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |